Mitorubrinol

Beschreibung

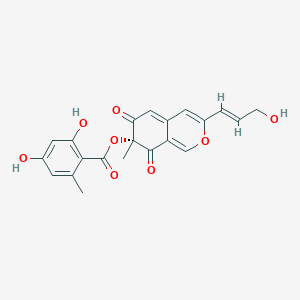

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3215-47-2 |

|---|---|

Molekularformel |

C21H18O8 |

Molekulargewicht |

398.36 |

IUPAC-Name |

[(7R)-3-[(E)-3-hydroxyprop-1-enyl]-7-methyl-6,8-dioxoisochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C21H18O8/c1-11-6-13(23)9-16(24)18(11)20(27)29-21(2)17(25)8-12-7-14(4-3-5-22)28-10-15(12)19(21)26/h3-4,6-10,22-24H,5H2,1-2H3/b4-3+/t21-/m1/s1 |

SMILES |

CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CCO)C)O)O |

Herkunft des Produkts |

United States |

Isolation, Identification, and Fungal Bioproduction

Fungal Genera and Species as Mitorubrinol Producers

Several fungal genera are recognized for their capacity to produce this compound and its derivatives. Among the most notable are Talaromyces, Penicillium, and Hypoxylon.

The genus Talaromyces includes numerous species that synthesize this compound and related azaphilones. Historically, many of these species were classified under Penicillium subgenus Biverticillium before being reclassified into Talaromyces based on molecular data. ingentaconnect.com

Talaromyces marneffei (formerly Penicillium marneffei), a thermally dimorphic fungus, is a well-documented producer of this compound. nih.govresearchgate.net Genomic and metabolomic studies have revealed that its genome contains 23 polyketide synthase (PKS) genes, two of which are specifically involved in the biosynthesis of mitorubrinic acid and this compound. nih.govmdpi.com These pigments are considered virulence factors for the fungus. nih.govdntb.gov.ua

Other species within the genus also contribute to the chemical diversity of mitorubrins. For instance, Talaromyces gwangjuensis is known to produce this compound, mitorubrin (B1238981), this compound acetate (B1210297), and mitorubrinic acid. mdpi.com Research on species within the Talaromyces series Lutei, such as T. emodensis, T. hachijoensis, and T. wortmannii var. sublevisporus, has identified them as producers of this compound derivatives. acs.orgnih.gov Similarly, Talaromyces minioluteus can produce mitorubrin, this compound, and this compound-acetate. mdpi.com The widespread production of the mitorubrin family of azaphilones, including this compound, is a notable characteristic of the Talaromyces genus. plos.org

| Talaromyces Species | This compound & Derivatives Produced | Reference |

|---|---|---|

| T. marneffei | This compound, Mitorubrinic Acid | nih.govresearchgate.netmdpi.com |

| T. gwangjuensis | This compound, Mitorubrin, this compound Acetate, Mitorubrinic Acid | mdpi.com |

| T. emodensis | This compound, this compound Acetate | acs.orgnih.gov |

| T. hachijoensis | This compound, this compound Acetate | acs.orgnih.gov |

| T. wortmannii var. sublevisporus | This compound, this compound Acetate | acs.orgnih.gov |

| T. minioluteus | This compound, Mitorubrin, this compound Acetate | mdpi.com |

| T. atroroseus | Mitorubrins | plos.org |

The most significant species in this context is Penicillium marneffei, which, as noted, is now correctly classified as Talaromyces marneffei. researchgate.net Research conducted under its former name has been crucial in elucidating the biosynthetic pathway of this compound. plos.org

The production of the yellow pigment in P. marneffei, composed of this compound and mitorubrinic acid, is governed by a specific gene cluster. mdpi.complos.org Through systematic gene knockdown experiments, two polyketide synthase (PKS) genes, pks11 and pks12, were identified as essential for the biosynthesis. mdpi.complos.orgnih.gov These non-reducing PKSs are thought to work sequentially in the production of these compounds. plos.org The identification of these genes was a critical step, as the genetic basis for this compound synthesis had been unknown for decades. plos.org The production of this compound and mitorubrinic acid has been shown to enhance the fungus's ability to survive within macrophages. plos.orghku.hk

The genus Hypoxylon, belonging to the family Hypoxylaceae, is another prolific source of this compound and its derivatives. nih.govtandfonline.com These compounds are often found as pigments in the stromata (the dense structural tissue that contains spore-bearing structures) of these fungi. nih.gov

Hypoxylon fragiforme, the type species for the genus, is known to produce a variety of azaphilones, including mitorubrin, this compound, this compound acetate, mitorubrinic acid, and mitorubrinal. nih.govresearchgate.net The presence and profile of these mitorubrin-type pigments can be valuable chemotaxonomic markers for distinguishing between different Hypoxylon species. nih.govconicet.gov.ar For example, stromatal extracts of many species, including H. fulvo-sulphureum, have been found to contain this compound and this compound acetate as major components. tandfonline.comconicet.gov.arresearchgate.net The chemical patterns of these derivatives can, however, vary significantly between species, making them useful for discriminating closely related taxa. conicet.gov.ar

| Hypoxylon Species | This compound & Derivatives Produced | Reference |

|---|---|---|

| H. fragiforme | This compound, Mitorubrin, this compound Acetate, Mitorubrinic Acid, Mitorubrinal | nih.govresearchgate.net |

| H. fulvo-sulphureum | This compound, this compound Acetate, Novel mitorubrin derivatives | conicet.gov.arresearchgate.net |

| Various species | This compound, this compound Acetate | tandfonline.com |

While Talaromyces and Hypoxylon are the primary genera associated with this compound, related fungi also share this capability. The production of mitorubrins is a known feature within the broader family Xylariaceae, which encompasses Hypoxylon. conicet.gov.ar Additionally, studies have revealed that some species of the genus Entonaema, which is also in the order Xylariales, contain mitorubrins, suggesting a wider distribution of the biosynthetic pathways for these compounds within this fungal order. conicet.gov.ar

Hypoxylon Species as Sources of this compound and Derivatives

Advanced Methodologies for this compound Detection and Characterization in Fungal Extracts

The identification and quantification of this compound in complex fungal extracts require sophisticated analytical techniques capable of high sensitivity and specificity.

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a cornerstone technique for the analysis of this compound. mdpi.commdpi.com This method offers rapid analysis times, high sensitivity for detecting low concentrations, and excellent selectivity. mdpi.com

This technology, often designated as UHPLC-DAD/ESI-Q-TOF-MS (Ultra-High Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry), was instrumental in identifying this compound and mitorubrinic acid as the yellow pigments in Talaromyces marneffei. plos.orgnih.gov Researchers used this method to compare the metabolite profiles of wild-type fungi with those of pks11 and pks12 knockdown mutants. mdpi.com The absence of the mass-to-charge ratio (m/z) corresponding to this compound in the mutant extracts provided definitive evidence of the genes' function. researchgate.net

The technique works by first separating the compounds in the extract using liquid chromatography. The separated molecules are then ionized and analyzed by the mass spectrometer, which measures their mass-to-charge ratios. By analyzing the specific fragmentation patterns of the ions during MS/MS analysis, the precise chemical structure of a compound like this compound can be confirmed. mdpi.comresearchgate.net This methodology is also applied in chemotaxonomic studies of Hypoxylon, where it is used to analyze the secondary metabolite profiles of stromatal extracts to differentiate species. nih.govtandfonline.com

Spectroscopic Techniques in this compound Isolation Studies

The elucidation of the chemical structure of this compound, a complex azaphilone pigment produced by various fungi, relies heavily on a combination of modern spectroscopic techniques. Following isolation and purification, typically achieved through methods like High-Performance Liquid Chromatography (HPLC), researchers employ a suite of spectroscopic analyses to confirm the compound's identity and structure. These methods include Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), each providing unique and complementary information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in analyzing the electronic transitions within a molecule, offering insights into its chromophore system. For conjugated systems like the azaphilone core of this compound, this technique is particularly informative. Studies on this compound isolated from fungal sources such as Hypoxylon fulvo-sulphureum report distinct absorption maxima (λmax). conicet.gov.ar In a methanol (B129727) solvent, this compound typically exhibits an absorption maximum at approximately 360 nm. researchgate.net More detailed analyses have identified multiple peaks characteristic of the azaphilone structure. conicet.gov.ar

Table 1: UV-Vis Absorption Maxima for this compound Data sourced from studies on Hypoxylon fulvo-sulphureum. conicet.gov.ar

| Wavelength (λmax) |

|---|

| 238 nm |

| 263 nm |

| 344 nm |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. universallab.orgmsu.edu While detailed IR spectra for this compound are not as commonly published as NMR or MS data in recent literature, the technique is crucial for identifying key functional groups that define its structure. Based on its known structure, the IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) groups. A broad absorption band would typically appear in the 3200-3550 cm⁻¹ region, indicative of O-H stretching vibrations from the alcohol and carboxylic acid groups. acdlabs.com Strong, sharp peaks corresponding to C=O stretching vibrations from the lactone and ketone moieties would be expected in the 1620-1800 cm⁻¹ range. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to map out the carbon skeleton and the placement of protons. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. Specific chemical shifts (δ) are recorded for each unique proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization and electronic environment (e.g., C=O, C=C, C-O). udel.edu

Detailed NMR studies on (+)-Mitorubrinol isolated from Hypoxylon fulvo-sulphureum have provided the following assignments. conicet.gov.ar

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (+)-Mitorubrinol (in CDCl₃)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

|---|---|---|

| 1 | 182.2 | |

| 3 | 192.5 | |

| 4 | 108.9 | 6.47 (s) |

| 4a | 161.4 | |

| 5 | 98.4 | 6.27 (d, 2.1) |

| 6 | 163.5 | |

| 7 | 83.1 | 5.48 (d, 2.1) |

| 8 | 158.0 | |

| 8a | 102.0 | |

| 1' | 103.5 | |

| 2' | 164.7 | |

| 3' | 101.4 | 6.51 (d, 2.0) |

| 4' | 165.7 | |

| 5' | 110.8 | 6.42 (d, 2.0) |

| 6' | 140.2 | |

| 1'' | 171.2 | |

| 2'' | 69.1 | |

| 3'' | 20.4 | 2.18 (s) |

| 7-CH₃ | 13.9 | 1.54 (s) |

| 3'-CH₃ | 21.9 | 2.50 (s) |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental formula of a compound with high accuracy. d-nb.info High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used for this compound analysis. Studies have determined the molecular formula of this compound to be C₂₁H₁₈O₈. researchgate.net The analysis typically shows a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 399.1076, which is consistent with the calculated value for C₂₁H₁₉O₈⁺ (calculated m/z 399.1074). conicet.gov.ar

Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces, providing structural confirmation. The fragmentation pattern for this compound shows characteristic product ions, such as a peak at m/z 249.0755 (corresponding to a C₁₃H₁₂O₅ fragment) and another at m/z 151.0386 (corresponding to a C₈H₆O₃ fragment), which further confirms the proposed structure. researchgate.net

Biosynthetic Pathways and Genetic Determinants

Polyketide Synthase (PKS) Genes in Mitorubrinol Biosynthesis

Polyketides are a diverse class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov The backbone of this compound is assembled through the activity of specific PKS genes, which are typically located together in the fungal genome, forming a biosynthetic gene cluster (BGC). nih.govresearchgate.net

Research into the yellow pigment of P. marneffei led to the identification of the crucial PKS genes involved in this compound biosynthesis. nih.govnih.gov Systematic gene knockdown experiments targeting all 23 PKS and 2 PKS-NRPS (nonribosomal peptide synthetase) hybrid genes in the P. marneffei genome pinpointed two specific genes, pks11 and pks12, as essential for the production of the yellow pigment, which was confirmed to be composed of this compound and mitorubrinic acid. nih.govmdpi.com

Sequence analysis of these genes revealed that the proteins they encode, PKS11 and PKS12, are fungal non-reducing polyketide synthases (NR-PKSs). nih.govnih.gov NR-PKSs are a class of PKS enzymes that construct a polyketide chain without performing reductive steps (such as ketoreduction, dehydration, and enoylreduction) during the chain elongation process, leading to a highly oxygenated aromatic product. The domain structures of PKS11 and PKS12 contain the necessary catalytic domains, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, to perform this synthesis. researchgate.net

Table 1: Key Polyketide Synthase Genes in this compound Biosynthesis

| Gene Name | Encoded Protein | Type | Identified Function in P. marneffei |

|---|---|---|---|

| pks11 | PKS11 | Fungal Non-Reducing PKS (NR-PKS) | Essential for the biosynthesis of this compound and mitorubrinic acid. nih.govnih.gov |

The production of certain complex polyketides involves the collaborative action of more than one PKS enzyme. plos.org Evidence suggests that pks11 and pks12 are involved sequentially in the biosynthesis of this compound and its precursor, mitorubrinic acid. nih.govplos.orgnih.gov This model proposes that one PKS synthesizes a starter unit which is then passed to a second PKS for further chain extension. plos.org In the case of this compound, it is hypothesized that pks12, acting as an orsellinic acid synthase (OSAS), produces a starter molecule. plos.orgresearchgate.net This initial polyketide is then utilized by pks11 for further elongation and cyclization to form the final azaphilone core structure. plos.org

Identification and Characterization of Specific PKS Genes (e.g., pks11, pks12)

Genetic Regulation of this compound Biosynthetic Gene Clusters

The expression of genes within a biosynthetic gene cluster is a tightly controlled process, ensuring that secondary metabolites are produced at the appropriate time and in the correct quantity. This regulation occurs primarily at the transcriptional level. nih.gov

In fungi, the regulation of secondary metabolite gene clusters involves a hierarchy of transcriptional controls. nih.gov These clusters often contain one or more pathway-specific transcription factors, which directly control the expression of the biosynthetic genes within that cluster. nih.govplos.org A common type of pathway-specific regulator found in fungal BGCs is the Zn(II)2Cys6 binuclear cluster protein (often referred to as AflR-like factors). plos.org

In addition to pathway-specific regulators, broad-domain transcription factors can also influence the expression of PKS genes in response to environmental cues like pH or nutrient availability. nih.gov Furthermore, epigenetic regulation through chromatin remodeling, often involving methyltransferases like the global regulator LaeA, plays a crucial role in activating or silencing entire gene clusters. rug.nl While the specific transcriptional regulators for the this compound cluster in P. marneffei have not been fully detailed, these general principles of fungal gene regulation are expected to apply. hku.hk

Gene knockdown is a powerful technique used to determine gene function by reducing or eliminating the expression of a target gene. silence-therapeutics.comnih.gov In the study of this compound biosynthesis in P. marneffei, a systematic knockdown of all PKS genes provided definitive evidence for the roles of pks11 and pks12. nih.govnih.gov

The targeted silencing of pks11 or pks12 individually was sufficient to completely abolish the production of the yellow pigment, which consists of this compound and mitorubrinic acid. nih.govmdpi.comnih.gov A double knockdown mutant, where both pks11 and pks12 were silenced, also resulted in a loss of the yellow pigment, confirming that both genes are indispensable for the biosynthetic pathway. nih.govnih.gov Analysis of the culture filtrates from these knockdown mutants using advanced techniques like ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) confirmed the absence of both this compound and mitorubrinic acid, directly linking these genes to their production. nih.govmdpi.com

Table 2: Effect of PKS Gene Knockdown on this compound Production in P. marneffei

| Fungal Strain | Genotype | Phenotype (Pigment Production) |

|---|---|---|

| Wild Type | pks11+, pks12+ | Yellow pigment (this compound and mitorubrinic acid) produced. nih.gov |

| pks11-KD | pks11 silenced | Loss of yellow pigment production. nih.govmdpi.com |

| pks12-KD | pks12 silenced | Loss of yellow pigment production. nih.govmdpi.com |

Transcriptional Regulation of PKS Genes in Fungal Systems

Enzymatic Transformations in this compound Biosynthesis

Beyond the initial assembly of the polyketide chain by PKS enzymes, the biosynthesis of this compound requires a series of subsequent enzymatic transformations. These "tailoring" enzymes modify the PKS-derived intermediate to create the final, structurally complex molecule. nih.gov The genes for these enzymes are typically found within the same biosynthetic gene cluster as the PKS genes. nih.gov

The assembly of the characteristic azaphilone core of this compound is initiated by the NR-PKS enzymes. researchgate.net Following the creation of the polyketide backbone, the pathway involves crucial modifications by other enzymes. Key enzymatic transformations include the action of a ketoreductase (KR) and a FAD-dependent monooxygenase (FAD-MO). researchgate.net The ketoreductase is responsible for reducing a specific ketone group to a hydroxyl group, a critical step in determining the final structure and stereochemistry. The FAD-dependent monooxygenase then likely catalyzes an oxidative reaction, further modifying the molecule's scaffold to complete the formation of the this compound structure. researchgate.net These enzymatic steps are essential for converting the initial polyketide intermediate into the bioactive this compound compound.

Tailoring Enzymes and Stereochemical Control

The assembly of the characteristic azaphilone core of this compound is initiated by a non-reducing polyketide synthase (NR-PKS). researchgate.net Following the initial synthesis of the polyketide chain, a series of tailoring enzymes, encoded by genes within the same BGC, perform crucial modifications. Research into azaphilone biosynthesis in fungi like Monascus ruber and Aspergillus niger indicates that key modifications are carried out by enzymes such as ketoreductases (KR) and FAD-dependent monooxygenases (FAD-MO). researchgate.net These enzymes are responsible for the reduction and oxidation steps that finalize the pyrano-quinone core structure common to azaphilones.

A significant breakthrough in understanding this compound's genetic basis came from studies on Penicillium marneffei (also known as Talaromyces marneffei). Researchers identified two PKS genes, pks11 and pks12, within a single BGC, that are essential for the production of both this compound and the related compound, mitorubrinic acid. nih.govplos.orgnih.gov Systematic knockdown of these genes resulted in the loss of the characteristic yellow pigment associated with these compounds. mdpi.com The pks11 gene encodes a PKS with ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), methyltransferase (MT), and thioester reductase (R) domains, while pks12 contains KS, AT, and ACP domains. researchgate.netresearchgate.net This suggests a coordinated or sequential action of these two PKS enzymes in constructing the precursor molecule. nih.govplos.org

Stereochemical control is a critical aspect of biosynthesis, determining the specific three-dimensional orientation of the molecule, which is often linked to its biological activity. For mitorubrin-type compounds, the stereochemistry at the C-8 position of the backbone is a key feature. d-nb.info Investigations into the fungus Hypoxylon fragiforme have shed light on this mechanism. This fungus possesses two distinct azaphilone-producing BGCs, hfaza1 and hfaza2. d-nb.info The hfaza2 cluster is believed to direct the synthesis of the widely distributed (S)-configured mitorubrins, indicating that the specific genetic content of the BGC, including its unique tailoring enzymes, dictates the final stereochemical outcome. d-nb.info This suggests that the stereospecificity of enzymes like the ketoreductase, which introduces a hydroxyl group, is genetically predetermined within the cluster responsible for producing a specific stereoisomer.

Interconversion Pathways among this compound, Mitorubrin (B1238981), and Mitorubrinic Acid

This compound, mitorubrin, and mitorubrinic acid are structurally related azaphilones that frequently co-occur in fungal cultures, including those of Penicillium funiculosum and Talaromyces atroroseus. researchgate.netplos.orgnih.gov This co-occurrence strongly suggests the existence of biosynthetic interconversion pathways linking the three compounds.

The structural relationships between them imply straightforward biochemical transformations:

This compound possesses a secondary alcohol group.

Mitorubrin features a ketone at the corresponding position.

Mitorubrinic acid contains a carboxylic acid.

The conversion of this compound (an alcohol) to mitorubrin (a ketone) would involve an oxidation reaction. Further oxidation at the same position could theoretically lead to the opening of the pyran ring to form a carboxylic acid, though the more direct precursor to mitorubrinic acid is typically considered to be the aldehyde, mitorubrinal. The chemical feasibility of these transformations has been demonstrated, as (-)-mitorubrinol has been chemically converted to (-)-mitorubrinic acid in a laboratory setting. rsc.org

While the exact enzymes catalyzing these specific interconversions in vivo have not been fully characterized, the BGCs responsible for this compound production contain genes encoding various oxidoreductases. researchgate.netresearchgate.net It is highly probable that specific dehydrogenases or oxidases within the cluster catalyze the reversible oxidation of this compound to mitorubrin. Similarly, other oxidative enzymes are likely responsible for the conversion to mitorubrinic acid. The balance and expression levels of these tailoring enzymes within the cell would ultimately determine the relative abundance of each compound in the final metabolic profile of the fungus.

Synthetic Approaches and Stereochemical Considerations

Total Synthesis of Mitorubrinol and Related Azaphilones

The total synthesis of this compound has been a subject of interest, with several research groups contributing to the field. An early synthesis of (±)-mitorubrin was reported, laying the groundwork for future endeavors. rsc.orgrsc.org

The construction of the characteristic pyrano-quinone bicyclic core of the azaphilone nucleus is a key step in the total synthesis of this compound. nih.gov Various strategies have been developed to assemble this core structure.

One notable approach involves the use of o-alkynylbenzaldehydes as precursors. For instance, a gold-mediated cycloisomerization of these precursors has been utilized to access the azaphilone scaffold. nih.gov Another powerful method is the copper-mediated oxidative dearomatization of phenolic substrates. acs.org This biomimetic approach mimics the proposed biosynthetic pathway of azaphilones. acs.org

A concise synthesis of several members of the mitorubrin (B1238981) family, including mitorubrin, was achieved using a pair of copper-mediated transformations. organic-chemistry.org This strategy involved a stoichiometric copper(III)-sparteine complex for one key step, followed by a copper(I)-catalyzed cycloisomerization, which together constructed the core structure with reasonable efficiency. organic-chemistry.org

More recent strategies have also explored biocatalysis, leveraging substrate-selective enzymes to construct either angular or linear tricyclic azaphilone natural products from common intermediates. acs.org These chemoenzymatic approaches offer a divergent pathway to a range of azaphilone structures. acs.org

The table below summarizes some of the key synthetic strategies for the azaphilone nucleus.

| Precursor/Key Reagent | Key Transformation | Resulting Structure | Reference |

| o-Alkynylbenzaldehydes | Gold-mediated cycloisomerization | Azaphilone scaffold | nih.gov |

| Phenolic substrates | Copper-mediated oxidative dearomatization | Azaphilone nucleus | acs.org |

| o-Alkynylbenzaldehydes | Copper-mediated oxidation-cycloisomerization | Mitorubrin family core | organic-chemistry.org |

| Resorcinol starting materials | Two-enzyme, one-pot sequence | Linear tricyclic azaphilone scaffolds | acs.org |

The synthesis of this compound is not without its challenges. The presence of a chiral quaternary carbon center and the stereoselective installation of various functional groups require careful planning and execution. nih.gov

A significant challenge lies in controlling the stereochemistry at the C-7 position. The development of asymmetric methods to address this has been a major focus of research. Furthermore, the synthesis of the side chain and its attachment to the azaphilone core can be complex.

Innovations in this area include the development of enantioselective methods that allow for the synthesis of specific enantiomers of this compound and related azaphilones. nih.gov The use of biocatalysis also represents a significant advancement, offering environmentally friendly and highly selective transformations. acs.org

The first total synthesis of (±)-mitorubrinic acid was accomplished in 12 steps. nih.gov A key aspect of this synthesis was the elaboration and oxidative dearomatization of an isocoumarin (B1212949) intermediate to furnish the azaphilone nucleus with the required disubstituted, unsaturated carboxylic acid side chain. nih.gov

Strategic Approaches to the Azaphilone Nucleus

Asymmetric Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. numberanalytics.com Therefore, the development of methods for the asymmetric synthesis of this compound enantiomers is of paramount importance. slideshare.netspringernature.com

A highly enantioselective approach for the synthesis of azaphilones involves the copper-mediated asymmetric oxidation of phenolic substrates. acs.org This method has been successfully applied to the synthesis of various azaphilone natural products. nih.gov The use of a chiral ligand in conjunction with a copper catalyst allows for the enantioselective construction of the chiral center. nih.gov

For example, the use of a copper-sparteine complex has been shown to be effective in the enantioselective oxidative dearomatization of o-alkynylbenzaldehydes, leading to the formation of chiral azaphilones. acs.orgnih.gov

The table below highlights some enantioselective methodologies for synthesizing chiral azaphilones.

| Catalyst/Reagent System | Key Transformation | Enantiomeric Excess (ee) | Reference |

| Copper/(-)-sparteine | Asymmetric oxidative dearomatization | Up to 99% | acs.org |

| Chiral Phosphoric Acid | Asymmetric formal [2 + 3]-annulation | Up to 98.5:1.5 er | rsc.org |

The determination of the absolute stereochemistry of naturally occurring and synthetic this compound derivatives is crucial. This is often achieved through a combination of spectroscopic techniques and chemical correlation.

Electronic circular dichroism (ECD) spectroscopy is a powerful tool for assigning the stereochemistry of azaphilones. nih.gov For instance, the stereochemistry of this compound isolated from Hypoxylon fragiforme was determined to be (S)-(+) based on its ECD spectrum, which showed a positive Cotton effect at 245 nm and negative Cotton effects at 226 and 272 nm. nih.gov

In some cases, the stereochemistry of new this compound derivatives has been assigned using ROESY correlations and by comparing their specific optical rotations to known compounds. researchgate.net For example, (+)-6″-hydroxythis compound acetate (B1210297) and (+)-6″-hydroxythis compound were identified as novel natural products, and their stereochemistry was assigned using these methods. researchgate.netconicet.gov.ar

The optical rotation values of various this compound derivatives are important for their characterization. The table below lists some reported optical rotations.

| Compound | Specific Rotation | Solvent | Reference |

| (+)-6″-hydroxythis compound acetate | +343 | Methanol (B129727) | conicet.gov.ar |

| (+)-6″-hydroxythis compound | +329 | Methanol | conicet.gov.ar |

Structure Activity Relationship Sar Studies of Mitorubrinol and Its Analogs

Elucidation of Key Structural Motifs for Biological Efficacy

The biological activity of mitorubrinol and its analogs is intrinsically linked to specific structural components. The core structure is an azaphilone, characterized by a highly oxygenated pyranoquinone bicyclic core. researchgate.net Modifications to this core and its side chains significantly alter the compound's efficacy and mode of action.

Table 1: Key Structural Motifs and Associated Biological Activities

| Structural Motif | Associated Biological Activity | Compound Class Example | Reference(s) |

|---|---|---|---|

| Azaphilone Core | Foundational for general bioactivity, including antifungal and anti-influenza effects. | This compound, Mitorubrin (B1238981) | researchgate.net |

| 1,3-Dihydroxybenzene Moiety | Inhibition of Advanced Glycation End Product (AGE) formation. | (-)-Mitorubrin | researchgate.net |

| Orsellinic Acid Side Chain | Contributes to the overall bioactivity profile, including anti-influenza effects. | Mitorubrinic acid | researchgate.net |

| Heterodimeric Structure (Mitorubrin-Fragirubrin) | Potent and specific inhibition of Staphylococcus aureus biofilm formation. | Hybridorubrins | researchgate.netpharmacognosy.us |

Correlating Stereochemistry with Specific Biological Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of compounds, as interactions with biological targets like enzymes and receptors are often highly specific. uou.ac.insolubilityofthings.com In the case of this compound and its analogs, the stereoconfiguration at the chiral quaternary carbon center of the azaphilone core is a critical factor.

Naturally occurring mitorubrin and this compound are typically found as the (-)-enantiomer, which is also denoted as having an (S)-configuration at the C-7 chiral center. researchgate.netresearchgate.net In contrast, another group of azaphilones, the fragirubrins, possess the opposite (R)-configuration. researchgate.net This stereochemical difference is significant, particularly in the context of the highly active hybridorubrin heterodimers. These active dimers are formed through the combination of an (S)-configured mitorubrin moiety and an (R)-configured fragirubrin moiety. researchgate.net

This specific pairing suggests that the three-dimensional shape of the hybrid molecule is crucial for its potent inhibition of S. aureus biofilm formation. The precise spatial orientation of the two monomeric units likely creates a conformation that fits perfectly into the biological target site, an interaction that is not achievable by the individual monomers or a dimer of two identical monomers. This underscores that for certain biological activities, not only is the core structure important, but the specific stereochemical arrangement is the determining factor for efficacy.

Comparative SAR Analysis within the Mitorubrin Subclass of Azaphilones

Comparing the biological activities of various members of the mitorubrin subclass provides valuable insights into their structure-activity relationships. The subclass includes compounds such as mitorubrin, this compound (the alcohol form), mitorubrinal (the aldehyde form), mitorubrinic acid, and this compound acetate (B1210297). researchgate.net

Studies have shown that these closely related compounds can exhibit different types and potencies of biological activity. For example, (-)-mitorubrin and (-)-mitorubrinol isolated from Talaromyces aculeatus were evaluated for their inhibitory activity against α-glucosidase. frontiersin.org In another study, mitorubrin, this compound, and mitorubrinic acid showed inhibitory effects against an influenza A virus strain (H1N1). researchgate.net The yellow pigment of Penicillium marneffei, composed of this compound and mitorubrinic acid, has been identified as a virulence factor, helping the fungus to survive within macrophages. plos.orgplos.org

A compelling example of comparative SAR comes from the study of azaphilones from Hypoxylon fragiforme. researchgate.net This research compared the activity of monomeric mitorubrin derivatives (mitorubrin, this compound, etc.) with the heterodimeric hybridorubrins. The key finding was that the hybridorubrins strongly inhibited Staphylococcus aureus biofilm formation, whereas their monomeric mitorubrin and fragirubrin counterparts did not show this strong activity. researchgate.net This demonstrates a synergistic effect where the combination of two different azaphilone structures leads to a novel and potent biological function that is absent in the individual components.

Table 2: Comparative Biological Activities of Mitorubrin Derivatives

| Compound | Subclass | Notable Biological Activity | Reference(s) |

|---|---|---|---|

| (-)-Mitorubrin | Mitorubrin Monomer | Inhibition of AGE formation; Anti-influenza (H1N1) activity; α-glucosidase inhibition. | researchgate.netresearchgate.netfrontiersin.org |

| (-)-Mitorubrinol | Mitorubrin Monomer | Virulence factor in P. marneffei; Anti-influenza (H1N1) activity; α-glucosidase inhibition. | frontiersin.orgplos.orgplos.org |

| Mitorubrinic Acid | Mitorubrin Monomer | Virulence factor in P. marneffei; Anti-influenza (H1N1) activity. | researchgate.netplos.orgplos.org |

| Mitorubrinal | Mitorubrin Monomer | Isolated from H. fragiforme. | researchgate.net |

| This compound Acetate | Mitorubrin Monomer | Isolated from H. fragiforme. | researchgate.net |

| Hybridorubrins A-D | Mitorubrin-Fragirubrin Heterodimer | Potent inhibition of Staphylococcus aureus biofilm formation. | researchgate.net |

Advanced Research Methodologies and Future Directions

Genomic and Proteomic Insights into Fungal Secondary Metabolite Production

The synthesis of fungal secondary metabolites is a complex process orchestrated by clusters of genes and their corresponding proteins. researchgate.net Genomic and proteomic approaches provide a powerful lens through which to view these intricate molecular factories. nih.govfrontiersin.org

Genomic analysis, particularly the sequencing of entire fungal genomes, has been instrumental in identifying the genetic blueprints for secondary metabolite production. frontiersin.org These blueprints often take the form of biosynthetic gene clusters (BGCs), which are physically linked groups of genes that collectively encode the enzymes and regulatory elements needed to produce a specific compound. mdpi.commdpi.com In the case of mitorubrinol, a landmark study on Penicillium marneffei (now Talaromyces marneffei) identified two essential polyketide synthase (PKS) genes, pks11 and pks12, responsible for the biosynthesis of this compound and the related compound, mitorubrinic acid. nih.govresearchgate.net PKS enzymes are large, multi-domain proteins that assemble polyketides, the backbone of compounds like this compound, in a step-by-step fashion. nih.gov The discovery of these genes was significant as it was the first time PKS genes were definitively linked to this compound production. nih.govhku.hk Knockdown experiments, where the expression of pks11 or pks12 was silenced, resulted in the abolishment of yellow pigment production, confirming their crucial role in the biosynthetic pathway. nih.govplos.org

Proteomics, the large-scale study of proteins, complements genomics by providing a direct snapshot of the enzymatic machinery active within the fungal cell at a given time. mdpi.comnih.gov By comparing the proteomes of wild-type fungi with those of mutants unable to produce a specific metabolite, researchers can identify the proteins directly involved in its synthesis. nih.gov For this compound, proteomic analyses can confirm the expression of the PKS enzymes (pks11 and pks12) and other ancillary enzymes encoded within the BGC, such as transferases or reductases, which modify the polyketide backbone to create the final this compound structure. researchgate.net These studies have also revealed that the production of this compound and mitorubrinic acid is a virulence factor for P. marneffei, helping it survive within host macrophages. nih.gov

| Gene | Fungal Species | Function in this compound Biosynthesis | Citation |

| pks11 | Penicillium marneffei | Polyketide Synthase likely involved in the sequential synthesis pathway. Knockdown abolishes pigment production. | nih.govresearchgate.net |

| pks12 | Penicillium marneffei | Polyketide Synthase likely involved in the sequential synthesis pathway. Knockdown abolishes pigment production. | nih.govresearchgate.net |

Metabolomic Approaches and Molecular Networking for Novel this compound Derivatives

Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological system. mdpi.comnih.gov This "omics" field is particularly powerful for discovering novel natural products and understanding the chemical diversity of fungi. mdpi.com Advanced analytical techniques, such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UPLC-QToF-HRMS/MS), are used to generate detailed chemical fingerprints of fungal extracts. frontiersin.orgtandfonline.com

A particularly innovative metabolomic strategy is molecular networking. frontiersin.org This computational approach organizes complex MS/MS data into visual networks where nodes represent individual molecules and the connections (edges) between them represent structural similarity. frontiersin.orgnih.gov This allows for the rapid dereplication of known compounds and the targeted identification of potentially new derivatives within a large dataset. frontiersin.org

This approach has been successfully applied to discover new this compound derivatives. For instance, a study of Hypoxylon fulvo-sulphureum, a member of the Xylariaceae family, used this method to analyze its secondary metabolite profile. conicet.gov.arresearchgate.net The analysis revealed the presence of two novel this compound derivatives, which were subsequently isolated and structurally identified as (+)-6″-hydroxythis compound acetate (B1210297) and (+)-6″-hydroxythis compound. conicet.gov.arresearchgate.net Molecular networking has also been employed in co-cultivation studies, where challenging fungi with other microorganisms can trigger the production of otherwise silent BGCs, leading to the expression of novel compounds. frontiersin.org In one such study, the co-cultivation of Hypoxylon sp. with phytopathogens enhanced the production of this compound and mitorubrinic acid, suggesting these compounds may play a role in competitive interactions. frontiersin.org

| Novel Derivative | Fungal Source | Discovery Method | Citation |

| (+)-6″-hydroxythis compound acetate | Hypoxylon fulvo-sulphureum | HPLC-DAD/MS, Molecular Networking | conicet.gov.arresearchgate.net |

| (+)-6″-hydroxythis compound | Hypoxylon fulvo-sulphureum | HPLC-DAD/MS, Molecular Networking | conicet.gov.arresearchgate.net |

Chemotaxonomic and Phylogenetic Implications in Fungal Systematics

Chemotaxonomy is the classification of organisms based on their chemical constituents. conicet.gov.ar In fungal systematics, secondary metabolites serve as valuable phenotypic characters that can help delineate species and understand their evolutionary relationships (phylogeny). nih.govresearchgate.net The distribution of specific compounds often correlates strongly with genetic data derived from DNA sequencing. nih.govresearchgate.netresearchgate.net

This compound and its derivatives have emerged as significant chemotaxonomic markers, particularly within the family Hypoxylaceae (order Xylariales). nih.govconicet.gov.ar Many species within the genus Hypoxylon produce a characteristic profile of azaphilone pigments, with this compound often being a key component. conicet.gov.arnih.gov The presence, absence, or variation in these pigment profiles, as determined by High-Performance Liquid Chromatography (HPLC), can be used to distinguish between morphologically similar species. conicet.gov.arpensoft.net

For example, studies have shown that while many Hypoxylon species produce this compound and this compound acetate, some species produce unique, minor mitorubrin (B1238981) derivatives. conicet.gov.ar This chemical fingerprint, when combined with molecular phylogenetic data from DNA sequences (such as the internal transcribed spacer (ITS) region, β-tubulin, and rpb2 genes), provides a robust, polyphasic approach to taxonomy. tandfonline.comnih.govnih.gov This integrated method has been crucial in resolving species complexes, such as the Hypoxylon rubiginosum complex, and has even led to the segregation of entire genera like Annulohypoxylon from Hypoxylon. nih.govconicet.gov.ar The strong correlation between the secondary metabolite profile and molecular data confirms that the chemical makeup of a fungus is a reliable indicator of its phylogenetic placement. nih.govresearchgate.net

| Fungal Genus | Chemotaxonomic Significance of this compound | Citation |

| Hypoxylon | This compound and its derivatives are key pigments used to differentiate species. The HPLC profile of these compounds serves as a chemotaxonomic marker. | nih.govconicet.gov.arnih.gov |

| Penicillium | This compound and mitorubrinic acid are known metabolites. | nih.govplos.org |

| Talaromyces | Various species are known to produce mitorubrin derivatives. | nih.govplos.org |

Biocatalysis and Enzyme Engineering for Enhanced this compound Production and Derivatization

Biocatalysis is the use of natural catalysts, such as enzymes, to perform chemical transformations on organic compounds. contractpharma.comzhaw.ch This approach is a cornerstone of green chemistry, offering high selectivity (regio-, enantio-, and stereoselectivity) and efficiency under mild reaction conditions, which avoids the need for harsh chemicals and reduces by-product formation. contractpharma.comzhaw.ch Enzyme engineering, through techniques like directed evolution, allows scientists to tailor these biocatalysts for specific industrial applications, improving their stability, activity, or substrate specificity. zhaw.chnih.gov

While specific, large-scale biocatalytic production of this compound is not yet widely documented, the potential is significant. The enzymes from the this compound biosynthetic pathway, particularly the polyketide synthases (pks11 and pks12) and the modifying enzymes encoded in the BGC, are prime targets for biocatalysis and enzyme engineering. nih.govresearchgate.netscirp.org

Future research could focus on several key areas:

Enhanced Production: The genes for the this compound pathway could be expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. frontiersin.org These microbial cell factories are well-characterized and can be optimized for high-yield production, overcoming the limitations of the native fungal producer. frontiersin.org Engineering the regulatory elements of the BGC could also "turn on" or enhance gene expression, leading to increased yields.

Novel Derivatization: Enzyme engineering could be used to alter the function of the biosynthetic enzymes. For example, modifying the acyltransferase (AT) domain of the PKS could allow it to incorporate different starter or extender units, leading to the creation of novel this compound backbones. researchgate.net Similarly, engineering the modifying enzymes (e.g., hydroxylases, methyltransferases) could generate a library of new this compound derivatives with potentially unique properties. frontiersin.org This approach offers a sustainable way to generate chemical diversity that would be difficult to achieve through traditional synthetic chemistry.

The application of these technologies could unlock the full potential of the this compound scaffold, paving the way for new compounds and applications derived from this fascinating fungal pigment.

Q & A

Q. How is mitorubrinol identified and characterized in fungal extracts?

this compound is identified using ultra-high-performance liquid chromatography coupled with photodiode array detection and electrospray ionization-quadrupole time-of-flight mass spectrometry (UHPLC-DAD/ESI-Q-TOF-MS) . Key steps include:

- UV-Vis analysis : this compound exhibits absorbance maxima at 212 nm, 268 nm, and 352 nm .

- Mass spectrometry : The molecular ion [M+H]⁺ at m/z 399.10834 corresponds to the formula C₂₁H₁₈O₈. Fragmentation patterns (e.g., peaks at m/z 151.0386 and 249.0755) confirm its polyketide structure .

- Comparative analysis : Retention times and spectral data are cross-referenced with synthetic standards or previously characterized isolates .

Q. What genes are responsible for this compound biosynthesis in Penicillium marneffei?

this compound biosynthesis involves two non-reducing polyketide synthase (PKS) genes , pks12 and pks11, in a sequential pathway:

Q. What is the role of this compound in Penicillium marneffei pathogenicity?

this compound enhances intracellular survival in macrophages , a key virulence mechanism. Experimental approaches include:

- Macrophage assays : Wild-type P. marneffei shows significantly higher survival in murine (J774) and human (THP1) macrophages compared to pks11/pks12 knockdown mutants .

- Mouse models : Intravenous challenge with wild-type fungi results in higher mortality (60-day survival studies) than mutants, independent of hydrogen peroxide resistance or neutrophil evasion .

Advanced Research Questions

Q. How do experimental designs using isotopic labeling resolve uncertainties in this compound biosynthesis?

Proposed methodologies include:

- ¹³C/²H-labeled precursors : Fed to P. marneffei cultures to trace carbon flux through the PKS12-PKS11 pathway.

- MS/MS fragmentation analysis : Detects labeled intermediates to confirm the sequential use of orsellinic acid as a starter unit .

- Comparative silencing : Double pks11/pks12 knockdowns eliminate pathway redundancy, ensuring unambiguous assignment of gene functions .

Q. Are there contradictions in understanding this compound’s role in virulence, and how can they be addressed?

Discrepancies arise from this compound’s lack of direct toxicity in mice despite its role in macrophage survival. Resolving strategies:

Q. How does this compound biosynthesis differ from other polyketides synthesized by dual PKS systems?

Unlike systems like zearalenone (a highly reduced PKS followed by a non-reducing PKS), this compound biosynthesis involves two non-reducing PKSs . Key distinctions:

Q. What analytical challenges arise in detecting this compound in complex fungal matrices?

Challenges include:

- Co-elution with analogs : Mitorubrinic acid (m/z 413.0876) often co-occurs; resolution requires optimized UHPLC gradients (e.g., 10.2–11.7 min retention times) .

- Ion suppression : Matrix effects in ESI-MS are mitigated by solid-phase extraction (e.g., C18 cartridges) or differential solvent partitioning .

Q. How can researchers design gene-editing experiments to validate this compound-related PKS functions?

Best practices include:

- CRISPR-Cas9 knockdowns : Target pks11/pks12 with sgRNAs validated via Sanger sequencing.

- Phenotypic screens : Monitor pigment loss in knockdown mutants using spectrophotometry (λ = 400–500 nm) or colony morphology .

- Complementation assays : Reintroduce wild-type pks11/pks12 into mutants to restore this compound production .

Methodological Considerations

- Statistical rigor : Report survival assays with Kaplan-Meier curves and log-rank tests (p < 0.05) .

- Data reproducibility : Replicate UHPLC-MS analyses across ≥3 biological replicates and include negative controls (solvent blanks) .

- Ethical compliance : Adhere to institutional guidelines for murine models (e.g., BALB/c strain use, humane endpoints) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.